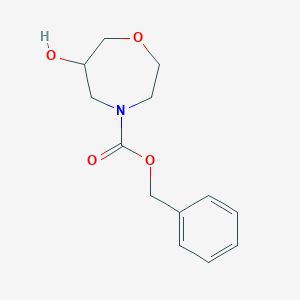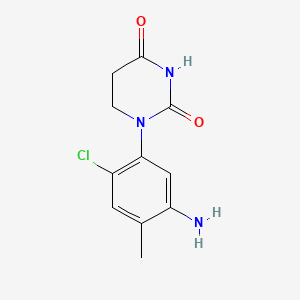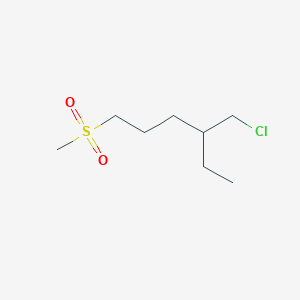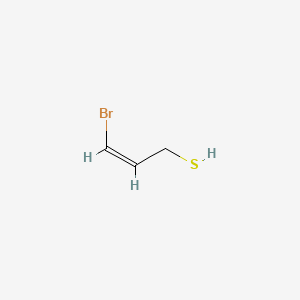
(2Z)-3-bromoprop-2-ene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-bromoprop-2-ene-1-thiol: is an organic compound characterized by the presence of a bromine atom, a thiol group, and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-bromoprop-2-ene-1-thiol can be achieved through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as a bromine source . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thiols with brominating agents under controlled conditions to ensure high yield and purity. The use of hydrogen bromide gas or concentrated aqueous hydrobromic acid along with a formaldehyde source is common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (2Z)-3-bromoprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding alkene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2Z)-3-bromoprop-2-ene-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds and heterocycles .
Biology: In biological research, this compound is used to study the reactivity of thiol groups and their interactions with other biomolecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2Z)-3-bromoprop-2-ene-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, while the bromine atom can participate in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Uniqueness: (2Z)-3-bromoprop-2-ene-1-thiol is unique due to its combination of a bromine atom, a thiol group, and a double bond, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C3H5BrS |
|---|---|
Peso molecular |
153.04 g/mol |
Nombre IUPAC |
(Z)-3-bromoprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H5BrS/c4-2-1-3-5/h1-2,5H,3H2/b2-1- |
Clave InChI |
GGQUOESKWZAONO-UPHRSURJSA-N |
SMILES isomérico |
C(/C=C\Br)S |
SMILES canónico |
C(C=CBr)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



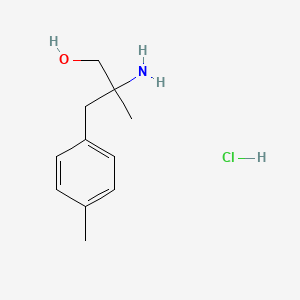
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
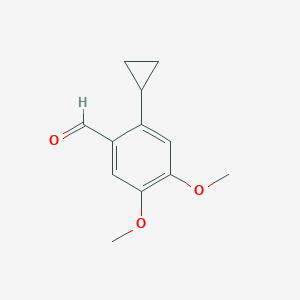

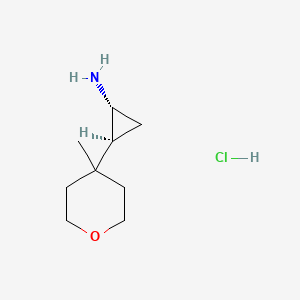
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)

